molecular formula C12H13BrN2O3 B603569 3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1354488-71-3

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B603569
CAS No.: 1354488-71-3
M. Wt: 313.15g/mol
InChI Key: ICCVCQBJZHBQOZ-UHFFFAOYSA-N
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Description

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 5-bromopyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the 5-bromopyridin-2-yl intermediateThe cyclopentanecarboxylic acid moiety can be introduced via cyclization reactions or through the use of cyclopentane derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Bromopyridin-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-[(5-bromopyridin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-9-3-4-10(14-6-9)15-11(16)7-1-2-8(5-7)12(17)18/h3-4,6-8H,1-2,5H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCVCQBJZHBQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=NC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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